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Methyl 3-bromofuran-2-carboxylate

Cat. No.: B1422711
CAS No.: 59862-77-0
M. Wt: 205.01 g/mol
InChI Key: GBDHWJDDTHNXNL-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Furan-2-carboxylate (B1237412) Derivatives in Chemical Research

Halogenated furan-2-carboxylate derivatives are important intermediates in organic synthesis. The halogen atom, typically bromine or chlorine, serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.net These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex organic molecules.

The furan (B31954) moiety itself is a key structural component in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net For instance, the furan ring is present in compounds with insecticidal and antimicrobial activities. researchgate.netmdpi.com The ability to modify the furan ring through halogenation and subsequent reactions allows chemists to create novel derivatives with potentially enhanced or altered biological properties. The carboxylate group, on the other hand, can be readily converted into other functional groups like amides, alcohols, or aldehydes, further expanding the synthetic utility of these compounds. mdpi.com

The strategic placement of a halogen on the furan ring is crucial for directing subsequent chemical transformations. For example, the bromination of the furan ring in certain natural products has been shown to be a key step in the synthesis of more potent insecticidal agents. researchgate.net Furthermore, the development of efficient methods for the synthesis of polysubstituted furans, including those with carboxylate groups, remains an active area of research in organic chemistry. rsc.org

Evolution of Synthetic Strategies for Brominated Furan Carboxylates

The synthesis of brominated furan carboxylates has evolved over the years, with researchers developing more efficient and selective methods. Early approaches often involved the direct bromination of furan derivatives, which could sometimes lead to a mixture of products and issues with regioselectivity.

More contemporary strategies focus on achieving higher selectivity and yield. One common method involves the oxidation of a corresponding aldehyde to a carboxylic acid, followed by esterification. For example, 3-bromofuran-2-carboxylic acid can be synthesized from 3-bromofuran-2-carbaldehyde (B86034) through an oxidation reaction using sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403). chemicalbook.com The resulting carboxylic acid can then be esterified to yield the desired methyl ester.

Another approach involves the construction of the furan ring itself with the bromine atom and carboxylate group already in place. This can be achieved through various cyclization reactions. For instance, polysubstituted furans with carboxylate groups can be prepared from the reaction of sulfur ylides with acetylenic esters. rsc.org

The development of transition metal-catalyzed reactions has also significantly impacted the synthesis of brominated furan carboxylates. These methods offer high efficiency and control over the reaction, allowing for the synthesis of specific isomers. For instance, carbonate-promoted C-H carboxylation has emerged as a potential route for the synthesis of furan-2,5-dicarboxylic acid, a promising bioplastic precursor. stanford.edu

The table below summarizes some key properties of Methyl 3-bromofuran-2-carboxylate and a related isomer.

PropertyThis compoundMethyl 5-bromofuran-2-carboxylate
CAS Number 59862-77-0 biosynth.com2527-99-3 nih.gov
Molecular Formula C6H5BrO3 biosynth.comC6H5BrO3 nih.gov
Molecular Weight 205.01 g/mol biosynth.com205.01 g/mol nih.gov
Melting Point 52 °C biosynth.comNot available
Boiling Point Not availableNot available
SMILES COC(=O)C1=C(C=CO1)Br biosynth.comCOC(=O)C1=CC=C(O1)Br nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B1422711 Methyl 3-bromofuran-2-carboxylate CAS No. 59862-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDHWJDDTHNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59862-77-0
Record name methyl 3-bromofuran-2-carboxylate
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Synthetic Methodologies for Methyl 3 Bromofuran 2 Carboxylate

Direct Functionalization of Furan-2-carboxylates

The direct introduction of a bromine atom onto the furan (B31954) ring of a furan-2-carboxylate (B1237412) is a common strategy for synthesizing Methyl 3-bromofuran-2-carboxylate. This can be achieved through electrophilic bromination or oxidative methods.

Regioselective Electrophilic Bromination at the Furan Core

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net However, controlling the position of bromination (regioselectivity) is a critical challenge. The electron-withdrawing nature of the methoxycarbonyl group at the 2-position directs incoming electrophiles to specific positions on the furan ring.

Theoretical calculations and experimental data have been employed to understand and predict the positional selectivity in electrophilic aromatic brominations. researchgate.net For furan and its derivatives, electrophilic attack typically occurs at the C2 position due to the stabilizing effect of the oxygen atom. researchgate.net When the C2 position is already substituted, as in methyl furan-2-carboxylate, the substitution pattern is altered.

Lewis acids are frequently employed in electrophilic aromatic substitution reactions to activate the electrophile, thereby increasing the reaction rate. youtube.com In the context of brominating methyl furan-2-carboxylate, a Lewis acid like aluminum chloride can significantly influence the regioselectivity of the reaction. rsc.org

Research has shown that the reaction of methyl furan-2-carboxylate with bromine in the presence of aluminum chloride leads to the formation of the 4,5-dibromo-ester. rsc.org This indicates that under these conditions, the Lewis acid promotes bromination at the less sterically hindered and electronically favorable positions. The general mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the electrophile, enhancing its electrophilicity. youtube.com The development of bifunctional catalysts, which contain both a Lewis acidic and a Lewis basic site, is an area of active research for achieving highly selective transformations. ukri.org

Table 1: Effect of Lewis Acid on Bromination of Methyl Furan-2-carboxylate

CatalystBrominating AgentSolventMajor ProductReference
Aluminum chlorideBromineNoneMethyl 4,5-dibromofuran-2-carboxylate rsc.org

The choice of solvent can dramatically alter the course of a chemical reaction, and the bromination of furan derivatives is no exception. rsc.org The polarity, coordinating ability, and reactivity of the solvent can all play a role in determining the product distribution.

For instance, when the bromination of methyl furan-2-carboxylate in the presence of aluminum chloride is carried out in 1,2-dichloroethane, the product is the 4-bromo-5-chloro-ester, demonstrating the participation of the chlorinated solvent in the reaction. rsc.org This highlights the importance of carefully selecting an inert solvent to avoid unwanted side reactions.

Table 2: Solvent Effects on the Bromination of Methyl Furan-2-carboxylate with Bromine and Aluminum Chloride

SolventMajor ProductReference
NoneMethyl 4,5-dibromofuran-2-carboxylate rsc.org
1,2-DichloroethaneMethyl 4-bromo-5-chlorofuran-2-carboxylate rsc.org

Oxidative Approaches to this compound Formation

An alternative to direct electrophilic bromination is the use of oxidative methods. One documented synthesis of this compound involves the oxidation of methyl 2-bromofuran-2-carboxylate. biosynth.com This suggests a pathway where the bromine atom is introduced prior to the formation of the aromatic furan ring. The reaction mechanism is described as involving the removal of a proton from sulfuric acid, followed by an electrophilic addition of bromine. biosynth.com

Synthetic Transformations from Precursor Compounds

Another major strategy for the synthesis of this compound involves starting with furan rings that are already halogenated and then performing chemical transformations to arrive at the desired product.

Conversion of Di- or Poly-halogenated Furan Carboxylic Acid Derivatives

The synthesis of specifically substituted furans can be challenging. researchgate.net One approach is to start with a di- or poly-halogenated furan and selectively remove or replace the halogen atoms. For example, 3-bromofuran-2-carboxylic acid can be synthesized from 3-bromofuran-2-carbaldehyde (B86034). chemicalbook.com This acid can then be esterified to yield this compound.

Research has also described convenient routes to furan- and thiophen-2-carboxylic acids with various halogen substituents. rsc.org These halogenated acids can then be esterified to produce the corresponding methyl esters. rsc.org This approach allows for the synthesis of a variety of substituted furan-2-carboxylates, including the 3-bromo derivative.

Strategic Derivatization of Furan Scaffolds

The synthesis of this compound from foundational furan structures necessitates a strategic approach to introduce substituents at specific positions of the furan ring. Direct electrophilic bromination of furan or its simple derivatives typically yields 2-bromo or 2,5-dibromo products, making the regioselective synthesis of the 3-bromo isomer a significant challenge. Therefore, multi-step synthetic sequences are employed, leveraging the directing effects of pre-existing functional groups or utilizing specific reaction conditions to achieve the desired 3-bromo-2-carboxylate substitution pattern.

A key strategy involves the initial preparation of a 3-substituted furan precursor, which then guides the introduction of the carboxylate group at the 2-position. One effective pathway commences with the synthesis of 3-bromofuran (B129083) itself. While various methods exist for the preparation of 3-bromofuran, a common route involves the treatment of 3,4-dibromofuran (B150810) with butyllithium, leading to a metal-halogen exchange and subsequent quenching to afford 3-bromofuran. wikipedia.org An alternative approach utilizes a Diels-Alder reaction of a suitable diene with a dienophile, followed by a bromination and a retro-Diels-Alder reaction to furnish the 3-bromofuran scaffold. wikipedia.org

With 3-bromofuran in hand, the subsequent step focuses on the introduction of a functional group at the 2-position. A highly effective method for this transformation is the formylation of 3-bromofuran to produce 3-bromofuran-2-carbaldehyde. This is typically achieved through a directed ortho-metalation strategy. Treatment of 3-bromofuran with a strong base, such as lithium diisopropylamide (LDA), at low temperatures results in the deprotonation of the most acidic proton at the 2-position. The resulting 2-lithio-3-bromofuran intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 3-bromofuran-2-carbaldehyde. chemicalbook.com

The subsequent oxidation of the aldehyde functionality in 3-bromofuran-2-carbaldehyde provides the corresponding 3-bromofuran-2-carboxylic acid. A mild and efficient method for this conversion involves the use of sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer, such as sodium dihydrogen phosphate (NaH2PO4), and a chlorine scavenger like 2-methyl-2-butene. chemicalbook.com This method selectively oxidizes the aldehyde without affecting the bromine substituent or the furan ring.

The final step in the synthesis of this compound is the esterification of 3-bromofuran-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or tosic acid (TsOH). The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of the alcohol.

The following table summarizes the key transformations in a representative synthetic route:

StepStarting MaterialReagents and ConditionsProduct
13-Bromofuran1. Lithium diisopropylamide (LDA), Tetrahydrofuran (B95107) (THF), -78 °C 2. N,N-Dimethylformamide (DMF), -78 °C to room temperature3-Bromofuran-2-carbaldehyde chemicalbook.com
23-Bromofuran-2-carbaldehydeSodium chlorite, Sodium dihydrogen phosphate, 2-methyl-2-butene, tert-Butanol/Water3-Bromofuran-2-carboxylic acid chemicalbook.com
33-Bromofuran-2-carboxylic acidMethanol, Sulfuric acid (catalytic), RefluxThis compound masterorganicchemistry.com

This strategic derivatization of the furan scaffold, by first establishing the 3-bromo substitution and then introducing and modifying the functional group at the 2-position, allows for the efficient and regioselective synthesis of this compound.

Reactivity Profiles and Advanced Transformations of Methyl 3 Bromofuran 2 Carboxylate

Halogen-Mediated Reactivity

The bromine atom on the furan (B31954) ring is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electronic environment of the furan ring and the directing effects of the adjacent methyl carboxylate group. This section explores the pathways involving the activation and displacement of the halogen atom, as well as the nucleophilic reactivity at the brominated carbon.

Pathways Involving Halogen Atom Activation and Displacement

The carbon-bromine bond in methyl 3-bromofuran-2-carboxylate can be activated through several mechanisms, facilitating its displacement by other functional groups. One common strategy is halogen-metal exchange, a process that converts the organic halide into an organometallic species. This transformation is fundamental in organometallic chemistry and opens up avenues for a wide array of subsequent reactions.

The reaction typically involves the use of highly electropositive metals, with organolithium reagents being particularly effective. For instance, treatment of an aryl bromide with an alkyllithium reagent, such as n-butyllithium, can lead to the exchange of the bromine atom for a lithium atom. This process is often rapid, even at low temperatures, and its rate is influenced by the stability of the resulting carbanion intermediate. The order of reactivity for halogens in this exchange is generally I > Br > Cl. The presence of coordinating groups, like the ester functionality in this compound, can influence the rate and regioselectivity of the exchange.

Another approach to activate the C-Br bond involves the formation of organomagnesium reagents (Grignard reagents). A combination of an isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for bromine-metal exchange on bromoheterocycles, even those containing acidic protons. This method can circumvent issues of intermolecular quenching that can occur when using alkyllithium reagents alone.

These halogen-metal exchange reactions generate highly reactive organometallic intermediates that can then be trapped by various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the original site of bromination.

Nucleophilic Reactivity at the Brominated Position

The brominated carbon of this compound is susceptible to nucleophilic attack, leading to the substitution of the bromine atom. This reactivity is a form of nucleophilic aromatic substitution (SNAr). Aromatic rings, which are typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when they are substituted with electron-withdrawing groups. In the case of this compound, the electron-withdrawing ester group can help to activate the furan ring towards nucleophilic attack.

The SNAr mechanism generally proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and is further stabilized by the electron-withdrawing substituent. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

The reaction of 3-bromo-4-nitropyridine with amines has been shown to result in nucleophilic substitution of the bromine atom. While not the exact same substrate, this provides a model for the potential reactivity of this compound with nitrogen nucleophiles. The lone pair of electrons on the nitrogen atom of an amine can attack the carbon bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction conditions, such as the solvent and base used, can significantly influence the outcome and yield of such reactions. For example, in the case of 3-bromo-4-nitropyridine, nitro-group migration was observed in polar aprotic solvents, highlighting the complexity that can arise in these systems.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these powerful transformations, where the bromine atom serves as a handle for the introduction of a wide variety of organic fragments.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Catalytic Cycle Step Description
Oxidative Addition The organic halide (e.g., this compound) reacts with a Pd(0) complex, breaking the C-Br bond and forming a Pd(II) intermediate.
Transmetalation An organometallic reagent (e.g., organoboron, organotin) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron reagents.

In a typical Suzuki-Miyaura coupling involving this compound, the furan derivative would be reacted with an aryl or vinyl boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), palladium(II) acetate (Pd(OAc)2) in combination with a phosphine ligand, and pre-formed palladium complexes with specialized ligands. The choice of ligand can have a significant impact on the efficiency and scope of the reaction. A variety of bases can be employed, such as potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and sodium carbonate (Na2CO3), often in an aqueous or biphasic solvent system.

Component Examples Function
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2/LigandCatalyzes the cross-coupling reaction.
Organoboron Reagent Arylboronic acids, Vinylboronic acidsSource of the organic group to be coupled.
Base K2CO3, K3PO4, Na2CO3Activates the organoboron reagent for transmetalation.
Solvent Toluene (B28343)/Water, Dioxane/Water, DMFProvides the medium for the reaction.
Stille and Heck Reaction Implementations

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organic halide with an organotin compound (organostannane) researchgate.net. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups researchgate.net. However, a significant drawback is the toxicity of the tin compounds researchgate.net.

The mechanism of the Stille reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination researchgate.net. For this compound, the reaction would involve its coupling with an organostannane in the presence of a palladium catalyst.

The Heck reaction , also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base ias.ac.inrsc.org. This reaction is a valuable tool for the synthesis of substituted alkenes ias.ac.in.

In the context of this compound, a Heck reaction would involve its coupling with an alkene, such as an acrylate or styrene, to introduce a vinyl group at the 3-position of the furan ring. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand and a base like triethylamine ias.ac.in.

Reaction Coupling Partner Key Features
Stille Reaction Organostannane (R-SnR'3)Tolerant to many functional groups, stable reagents, toxic tin byproducts. researchgate.net
Heck Reaction Alkene (R-CH=CH2)Forms substituted alkenes, uses a base, tolerant of various functional groups. ias.ac.inrsc.org
Reductive Homocoupling for Bifuranyl Systems

The synthesis of bifuranyl systems, which are significant structural motifs in various natural products and functional materials, can be achieved through the reductive homocoupling of bromofuran precursors. While direct examples of the reductive homocoupling of this compound are not extensively detailed, analogous transformations of other bromofuran carboxylates provide a strong precedent for this methodology. A notable example is the palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylates, which yields [2,2']bifuranyl-5,5'-dicarboxylic acid esters researchgate.net. This reaction proceeds in the presence of an alcohol, which acts as the reductant, highlighting an environmentally benign approach to bifuranyl synthesis researchgate.net.

Nickel-catalyzed homocoupling of aryl halides represents another powerful and cost-effective strategy for the formation of biaryl compounds, including bifuranyl systems. These reactions typically employ a nickel(II) complex in the presence of a reducing agent, such as zinc metal researchgate.netdeepdyve.com. The active nickel(0) catalyst can be generated in situ and facilitates the coupling of aryl chlorides, bromides, and iodides to afford symmetrical biaryls in good yields researchgate.netdeepdyve.com. Mechanistic studies on nickel-catalyzed electrochemical homocoupling of aryl halides suggest the involvement of Ni(I), Ni(II), and Ni(III) oxidation states in the catalytic cycle rsc.org. The reaction is initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species, which then undergoes oxidative addition with the aryl halide rsc.org. The resulting organonickel(III) intermediate can then proceed through various pathways, including a bimolecular reaction or further reduction, to yield the biaryl product rsc.org.

The versatility of nickel catalysis is further demonstrated by the use of α-diimine ligands, which have been shown to be highly effective in the reductive homocoupling of a broad scope of haloarenes researchgate.net. This approach allows for the synthesis of various biaryls, including those derived from heteroaromatic halides researchgate.net.

Table 1: Comparison of Catalytic Systems for Reductive Homocoupling of Bromofurans

Catalyst SystemReducing AgentSubstrate ExampleProduct TypeReference
Palladium on CarbonAlcohol5-Bromofuran-2-carboxylate[2,2']Bifuranyl-5,5'-dicarboxylate researchgate.net
Nickel(II)/PPh₃ZincAryl HalidesBiaryls researchgate.netdeepdyve.com
Nickel(II)/α-diimineZincHaloarenesBiaryls researchgate.net
Electrochemical (Ni catalyst)Electric CurrentAryl HalidesBiaryls rsc.org

Iron- and Cobalt-Catalyzed Methodologies

In recent years, the use of earth-abundant and less toxic first-row transition metals like iron and cobalt has gained significant traction in cross-coupling reactions. These metals offer a more sustainable alternative to precious metals like palladium.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings, have proven effective for the formation of carbon-carbon bonds. Iron catalysts can facilitate the coupling of Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling) with organic halides princeton.edubedfordcatalysis.com. Iron-catalyzed Negishi coupling is particularly noteworthy for its mild reaction conditions and tolerance of various functional groups organic-chemistry.orgresearchgate.net. The mechanism of these reactions is often proposed to involve radical intermediates princeton.edu. For instance, iron-catalyzed cross-coupling of propargyl carboxylates with Grignard reagents to form allenes has been shown to proceed without the formation of radical intermediates from the propargyl ester, suggesting that the reaction mechanism can be substrate-dependent d-nb.infonih.gov.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysts have also emerged as powerful tools for a variety of cross-coupling reactions, including the Kumada and Suzuki-Miyaura couplings researchgate.netillinois.edunih.govprinceton.edu. Cobalt-catalyzed Kumada coupling allows for the formation of sterically encumbered C-C bonds with excellent yields for a range of alkyl halides illinois.edu. The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, has also been successfully achieved using cobalt catalysts, providing a versatile method for the synthesis of biaryls and other coupled products nih.govprinceton.edubris.ac.ukresearchgate.net. Mechanistic studies of cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions support the involvement of radical intermediates derived from the electrophile princeton.edunih.gov.

Table 2: Overview of Iron- and Cobalt-Catalyzed Cross-Coupling Reactions Applicable to this compound

CatalystCoupling ReactionNucleophileKey Features
IronKumadaGrignard Reagents (RMgX)Effective for C(sp²)-C(sp³) coupling; can tolerate sensitive functional groups nih.gov.
IronNegishiOrganozinc Reagents (RZnX)Mild conditions; high functional group compatibility organic-chemistry.orgresearchgate.net.
CobaltKumadaGrignard Reagents (RMgX)Forms sterically hindered C-C bonds; good for primary and secondary alkyl halides researchgate.netillinois.edu.
CobaltSuzuki-MiyauraOrganoboron Reagents (RB(OR)₂)Versatile for C(sp²)-C(sp³) and C(sp²)-C(sp²) coupling; radical intermediates are often involved nih.govprinceton.edunih.gov.

While specific examples utilizing this compound in these iron- and cobalt-catalyzed reactions are not extensively documented, the general applicability of these methods to aryl bromides suggests their potential for the functionalization of this furan derivative.

Organometallic Transformations

Generation and Application of Organolithium Reagents from Bromofurans

The generation of organolithium reagents from bromofurans is a cornerstone of furan chemistry, enabling the introduction of a wide array of electrophiles onto the furan ring. The bromine-lithium exchange reaction is a common and efficient method for this transformation. In a reaction analogous to what would be expected for this compound, 3-bromofuran (B129083) can be treated with a strong lithium base, such as lithium diisopropylamide (LDA), to generate the corresponding 3-furyllithium species researchgate.net. This lithiated intermediate can then be trapped with various electrophiles to afford 3-substituted furan derivatives researchgate.net.

The choice of the lithium base and reaction conditions can be crucial for the regioselectivity of the lithiation. For instance, in the case of 3-aryl and 3-styryl furans, lithiation has been observed to occur preferentially at the sterically hindered 2-position, a result attributed to the stabilization of the resulting furyl anion through space by the substituent at the 3-position nih.gov.

Once generated, the lithiated furan-2-carboxylate (B1237412) can participate in a variety of subsequent reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Acylation: Reaction with acid chlorides or anhydrides to form ketones.

Carbonylation: Reaction with carbon dioxide to yield carboxylic acids.

Addition to carbonyls: Reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.

These transformations underscore the synthetic utility of organolithium reagents derived from bromofurans in the construction of more complex furan-containing molecules.

Utility of Organozinc and Organomanganese Intermediates in Furan Chemistry

Organozinc and organomanganese reagents offer milder and more functional group tolerant alternatives to organolithium and Grignard reagents for the functionalization of furan rings.

Organozinc Reagents

Organozinc reagents can be prepared directly from organic halides, including bromofurans, through the insertion of activated zinc metal sigmaaldrich.com. The presence of lithium chloride can facilitate this insertion, particularly for substrates with sensitive functional groups like esters nih.gov. This direct method avoids the need for a separate metal-halogen exchange step. The resulting organozinc reagents are valuable intermediates in a variety of cross-coupling reactions, most notably the Negishi coupling, which utilizes a palladium or nickel catalyst to form C-C bonds with various organic halides sigmaaldrich.com. The functional group tolerance of organozinc reagents makes them particularly suitable for the late-stage functionalization of complex molecules.

Organomanganese Reagents

Organomanganese compounds can be prepared via transmetalation from the corresponding organolithium or Grignard reagents, or by the direct reaction of an organic halide with activated manganese metal researchgate.net. These reagents exhibit excellent chemoselectivity, reacting readily with aldehydes, ketones, and acyl halides while being unreactive towards esters and nitriles researchgate.netwikipedia.org. This unique reactivity profile allows for the selective acylation of organomanganese reagents to produce ketones in high yields researchgate.net. Furthermore, organomanganese reagents can participate in iron-catalyzed cross-coupling reactions with thioesters, providing another route to ketone synthesis chemrxiv.org. The preparation of organomanganese reagents often involves the use of manganese(II) halides, such as MnCl₂ or MnBr₂, in the presence of solubilizing agents like lithium chloride google.com.

Table 3: Comparison of Organozinc and Organomanganese Reagents in Furan Chemistry

Organometallic ReagentPreparation MethodKey ReactivityCommon Applications
OrganozincDirect insertion of Zn into C-Br bond sigmaaldrich.comnih.gov.Good functional group tolerance.Negishi cross-coupling sigmaaldrich.com.
OrganomanganeseTransmetalation from organolithium/Grignard or direct insertion of Mn researchgate.netwikipedia.org.High chemoselectivity; reacts with aldehydes/ketones but not esters/nitriles researchgate.netwikipedia.org.Acylation to form ketones; iron-catalyzed cross-coupling researchgate.netchemrxiv.org.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Radical Reaction Pathways for Furan-Based Esters

Radical reactions provide a powerful and alternative approach to the functionalization of furan rings, often proceeding under mild conditions and exhibiting unique reactivity patterns compared to ionic pathways.

Photochemical reactions of bromofuran derivatives can serve as a route to C-C bond formation through a radical mechanism. For example, the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solvents leads to the formation of the corresponding 3- and 5-aryl-2-furyl derivatives in good yields researchgate.net. This transformation is believed to proceed via the homolytic cleavage of the C-Br bond, generating a furyl radical that subsequently reacts with the aromatic solvent.

The reactivity of the furan ring itself towards radicals is also a key consideration. Studies on the kinetics of the reactions of hydroxyl radicals with furan and its alkylated derivatives have shown that the reaction can proceed via addition of the radical to the furan ring or by hydrogen abstraction whiterose.ac.uk. The rate of these reactions is influenced by the substitution pattern on the furan ring, with increased substitution leading to a more stable adduct whiterose.ac.uk.

Modern synthetic methods, such as photoredox catalysis, have expanded the scope of radical reactions applicable to a wide range of substrates. For instance, photoredox-catalyzed decarboxylative functionalizations of N-hydroxyphthalimide (NHP) esters proceed through alkyl radical intermediates, allowing for the introduction of various functional groups nih.gov. While not directly demonstrated on furan-based esters, this methodology highlights the potential for generating radicals from carboxylic acid derivatives, which could be adapted for the functionalization of molecules like this compound. The mechanism of these reactions typically involves a single-electron transfer from an excited-state photocatalyst to the substrate, initiating the radical cascade nih.gov.

Cycloaddition Reactions of Brominated Furan Carboxylates

The furan ring, a diene system, is a versatile participant in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. The presence of substituents, such as a bromine atom and a carboxylate group, significantly modulates the electronic properties and steric profile of the furan ring, thereby influencing its reactivity and the stability of the resulting cycloadducts.

In the context of brominated furans, studies on intramolecular Diels-Alder reactions of furan (IMDAF) have shown that electron-withdrawing substituents can have a profound impact. For instance, the intramolecular cyclization of an N-alkenyl substituted 5-bromo furanyl amide proceeds at a significantly faster rate and in higher yield compared to its unsubstituted counterpart. researchgate.netumich.edu This rate enhancement is attributed to several factors. The electronegative bromine atom increases the exothermicity of the reaction, which lowers the activation enthalpy. researchgate.net Furthermore, the bromine substituent destabilizes the planar furan reactant and provides greater stabilization for the product, where it is attached to a more electropositive, alkylated framework. researchgate.net

The general reactivity pattern in these cycloadditions can be summarized as follows:

Reactant TypeReaction ConditionsOutcomeKey Finding
N-alkenyl 5-bromo furanyl amideThermolysis (110 °C, 90 min)High yield of a stable aza-7-oxabicyclo[2.2.1]heptane cycloadductThe 5-bromo substituent significantly accelerates the rate of the intramolecular Diels-Alder reaction compared to the unsubstituted analog. researchgate.netumich.edu
Furan tethered to a benzyne precursorVarious (e.g., fluoride-induced decomposition of silyl triflates)Substituted bisoxabenzonorbornadienesProvides a powerful method for the rapid assembly of complex aromatic frameworks, with regiochemical outcomes controlled by the nature and position of substituents on both the furan and benzyne. nih.gov
Nitro-substituted formonitrile N-oxide and alkenesQuantum chemical calculations5-substituted 3-nitro-2-isoxazolidinesA [3+2] cycloaddition that proceeds with high regioselectivity, primarily dictated by steric factors rather than electronic interactions. mdpi.com

These findings highlight that the bromine atom on the furan ring is not merely a passive substituent but an active controller of reactivity in cycloaddition chemistry, enabling faster and more efficient construction of complex polycyclic systems.

Reductive Processes and Hydrogenation of the Furan Ring

The reduction of this compound presents a significant challenge due to the presence of multiple reducible functional groups: the furan ring, the ester, and the carbon-bromine bond. The choice of reducing agent and reaction conditions determines the selectivity of the transformation.

Hydrogenation of the furan ring is a complex process. Catalytic hydrogenation of furans can lead to a variety of products, including tetrahydrofurans, butanols, or ring-opened species, depending on the catalyst and conditions. The partial hydrogenation to dihydrofurans is often difficult to achieve selectively. The complete hydrogenation of the C=C bonds is generally favored kinetically, as the second hydrogenation step (C=C to C-C) is typically faster than the initial partial hydrogenation. researchgate.net

Common approaches to reduction and their potential outcomes for furan systems are outlined below:

ProcessReagent/CatalystPotential Product(s) from a Furan SubstrateSelectivity Considerations
Catalytic HydrogenationPd/C, PtO₂, Raney NiTetrahydrofuran (B95107) derivatives, Ring-opened alcoholsHigh pressure and temperature favor full saturation and ring opening. Selective partial hydrogenation is challenging. mdpi.com
Dissolving Metal ReductionNa/NH₃Can lead to partially reduced or ring-opened productsThe outcome is highly substrate-dependent.
DebrominationH₂, Pd/C; or other reductive methodsMethyl furan-2-carboxylateThe C-Br bond can be cleaved under various reductive conditions, often competing with ring hydrogenation.

For this compound specifically, achieving selective hydrogenation of the furan ring without affecting the ester or the bromo-substituent is a formidable synthetic problem. Milder conditions required for selective ring reduction might not be sufficient, while forcing conditions would likely lead to a mixture of products from ester reduction and hydrodebromination.

Functional Group Interconversions on the Ester and Furan Ring

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk this compound possesses two primary sites for such transformations: the methyl ester at the C2 position and the bromine atom at the C3 position.

Interconversions of the Ester Group:

The methyl ester is a versatile handle for various transformations. It can be readily converted into other functional groups, providing access to a wide range of furan derivatives.

Saponification: Treatment with a base (e.g., NaOH or KOH) followed by acidic workup will hydrolyze the ester to the corresponding 3-bromofuran-2-carboxylic acid.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-bromo-furan-2-yl)methanol. imperial.ac.uk Using less reactive reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can selectively reduce the ester to an aldehyde, 3-bromo-furan-2-carbaldehyde. imperial.ac.ukvanderbilt.edu

Amidation: Reaction with amines can convert the ester into the corresponding amides. This reaction can sometimes be facilitated by heating or by converting the ester to a more reactive acyl chloride intermediate.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the methyl group for another alkyl or aryl group.

Interconversions involving the Bromo Group:

The bromine atom on the furan ring is a key site for introducing further complexity, primarily through cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or boronate ester introduces a new carbon-carbon bond, replacing the bromine with an alkyl, alkenyl, or aryl group.

Stille Coupling: This involves the reaction with an organostannane reagent in the presence of a palladium catalyst.

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to form a new C-C bond at the C3 position.

Nucleophilic Aromatic Substitution: While typically difficult on electron-rich furan rings, substitution of the bromine by strong nucleophiles might be possible under specific conditions, potentially enhanced by the electron-withdrawing ester group.

A summary of these key interconversions is presented below:

Functional GroupTransformationReagentsProduct Functional Group
Methyl EsterSaponificationNaOH, H₃O⁺Carboxylic Acid
Methyl EsterReduction (Full)LiAlH₄Primary Alcohol
Methyl EsterReduction (Partial)DIBAL-H (-78 °C)Aldehyde
Methyl EsterAmidationR₂NHAmide
Bromo GroupSuzuki CouplingR-B(OH)₂, Pd catalyst, baseAlkyl/Aryl/Alkenyl
Bromo GroupStille CouplingR-Sn(Bu)₃, Pd catalystAlkyl/Aryl/Alkenyl

These transformations demonstrate the utility of this compound as a versatile building block, where both the ester and the bromo substituents can be selectively manipulated to generate a diverse array of substituted furan derivatives. ub.edu

Mechanistic Insights and Theoretical Studies on Methyl 3 Bromofuran 2 Carboxylate Chemistry

Elucidation of Reaction Mechanisms for Bromofuran Carboxylate Transformations

The reactivity of the methyl 3-bromofuran-2-carboxylate core is dictated by the interplay of the furan (B31954) ring's inherent aromaticity and the electronic effects of its substituents—the bromo group at the C3 position and the methyl carboxylate group at the C2 position.

Mechanistic Pathways of Electrophilic Substitution

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), generally favoring substitution at the C2 and C5 positions due to the superior stabilization of the carbocation intermediate. pearson.comnumberanalytics.com However, in this compound, the existing substituents profoundly influence the regioselectivity of these reactions.

The general mechanism for EAS proceeds in two main steps:

Attack by the Aromatic Ring: The π electrons of the furan ring act as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromatic system, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring in a fast, energetically favorable step. masterorganicchemistry.com

In the case of this compound, the substituents guide the position of the incoming electrophile:

Methyl 2-carboxylate group (-COOCH₃): This is an electron-withdrawing group and deactivates the furan ring towards electrophilic attack. As a meta-director, it steers incoming electrophiles to the C4 position.

Bromo group (-Br): The bromine atom is also deactivating due to its inductive electron withdrawal. However, its lone pairs can be donated via resonance, making it an ortho, para-director. It directs incoming electrophiles to the C2 (already substituted) and C4 positions.

Both substituents, therefore, direct electrophilic attack to the C4 position. The attack at C4 leads to a sigma complex whose positive charge can be delocalized across the ring and onto the oxygen atom, although the stability is reduced by the electron-withdrawing nature of the substituents.

Table 1: Mechanistic Steps for Electrophilic Substitution at the C4 Position

StepDescriptionIntermediate
1 The π system of the furan ring attacks the electrophile (E⁺), forming a new C-E bond at the C4 position. This is the rate-determining step.A resonance-stabilized carbocation (sigma complex) is formed.
2 A base (B:) removes the proton from the C4 position.The aromaticity of the furan ring is restored.

Radical Generation and Propagation Mechanisms in Photochemical Processes

Photochemical reactions provide an alternative pathway for the transformation of this compound, primarily through the generation of radical species. nih.gov Irradiation of brominated furans can induce homolytic cleavage of the carbon-bromine bond, which is weaker than C-H or C-C bonds. researchgate.net

The process can be described by the classic steps of a radical chain reaction: initiation, propagation, and termination.

Initiation: Upon absorption of ultraviolet or visible light, the this compound molecule undergoes homolytic fission of the C-Br bond to generate a furan-3-yl radical and a bromine radical.

This compound + hν → Methyl 2-carboxylate-3-furyl radical (•) + Br•

Propagation: The highly reactive furan-3-yl radical can then participate in a series of chain-propagating steps. masterorganicchemistry.com For example, it can abstract a hydrogen atom from a solvent molecule (SH) to form methyl furan-2-carboxylate (B1237412) and a solvent radical (S•). This solvent radical can then continue the chain.

Methyl 2-carboxylate-3-furyl radical (•) + SH → Methyl furan-2-carboxylate + S•

S• + this compound → S-Br + Methyl 2-carboxylate-3-furyl radical (•)

Alternatively, in the presence of an aromatic solvent like benzene (B151609), the furan radical can add to the benzene ring to form aryl-furan derivatives. researchgate.net

Termination: The reaction ceases when radicals combine to form stable, non-radical species. masterorganicchemistry.com This can occur through various combinations, such as the coupling of two furan radicals or a furan radical with a bromine radical.

Table 2: Key Stages in Photochemical Radical Reactions

StageProcessDescription
Initiation Radical GenerationAbsorption of light energy causes homolytic cleavage of the C-Br bond, creating a pair of radicals.
Propagation Chain ReactionThe generated furan radical reacts with other molecules to form a product and another radical, continuing the chain.
Termination Radical AnnihilationTwo radical species combine to form a stable, non-radical molecule, ending the chain reaction.

Catalytic Cycles in Transition-Metal-Mediated Reactions

The carbon-bromine bond in this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. mdpi.comthieme-connect.de These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki coupling reaction pairs the bromofuran with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Table 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

StepReactantsPd Oxidation State ChangeProduct of Step
Oxidative Addition This compound, Pd(0)L₂0 → +2(3-furyl)Pd(II)(Br)L₂
Transmetalation (3-furyl)Pd(II)(Br)L₂, R-B(OH)₂ + BaseNo Change(3-furyl)Pd(II)(R)L₂
Reductive Elimination (3-furyl)Pd(II)(R)L₂+2 → 0Methyl 3-R-furan-2-carboxylate, Pd(0)L₂

Heck Reaction Catalytic Cycle

The Heck reaction couples the bromofuran with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The widely accepted catalytic cycle proceeds as follows: libretexts.orgyoutube.com

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-furan bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

Syn-Beta-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination/Base Regeneration: The base removes HBr from the palladium complex, regenerating the Pd(0) catalyst.

Computational Chemistry Applications in Furan Reactivity

Computational chemistry has become an indispensable tool for studying chemical phenomena, offering insights that complement experimental findings. researchgate.net For brominated furan systems, theoretical studies provide a deeper understanding of structure, reactivity, and reaction mechanisms.

Quantum Chemical Calculations for Electronic Structure Characterization of Brominated Furan Systems

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to characterize the electronic structure of molecules like this compound. arxiv.org These calculations can accurately predict various molecular properties that govern reactivity. researchgate.netacs.org

Molecular Geometry: Calculations can determine bond lengths, bond angles, and dihedral angles of the ground state geometry. For furan derivatives, this includes the planarity of the ring, which can affect aromaticity and interaction with other molecules. acs.org

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Table 4: Properties of Furan Systems Investigated by Computational Methods

Computational MethodProperty CalculatedSignificance for Reactivity
Density Functional Theory (DFT)Electron density, electrostatic potentialPredicts sites for electrophilic/nucleophilic attack.
Gaussian (G4) TheoryEnthalpy of formation, rotational constantsDetermines thermodynamic stability and provides data for spectroscopic identification. researchgate.net
Time-Dependent DFT (TD-DFT)Vertical transition energies, excited statesExplains photochemical behavior and predicts absorption spectra. researchgate.net
Ab initio methodsMolecular orbital energies (HOMO/LUMO)Characterizes nucleophilicity, electrophilicity, and the HOMO-LUMO gap, which correlates with reactivity.

Prediction of Reaction Pathways and Transition States

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface, researchers can predict the most likely reaction pathways and identify key transition states. psu.eduaps.org

Locating Transition States: For a given reaction, such as the electrophilic substitution on this compound, computational models can locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction.

Comparing Reaction Pathways: By calculating the activation energies for different possible reaction pathways (e.g., substitution at C4 vs. C5), chemists can predict which pathway is kinetically favored. The pathway with the lowest activation energy will be the fastest and yield the major product.

Validating Mechanistic Hypotheses: Computational results can be used to support or refute proposed reaction mechanisms. For example, in transition-metal-catalyzed reactions, calculations can help determine the feasibility of proposed intermediates and the energy barriers for steps like oxidative addition or reductive elimination, providing a complete energetic profile of the catalytic cycle. beilstein-journals.org This detailed understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Influence of Solvent Environment on Reaction Outcomes

General Principles of Solvent Effects in Relevant Reactions

In the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, the solvent can influence several key steps of the catalytic cycle. For instance, the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation, and reductive elimination can all be affected by the solvent environment.

Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dioxane are commonly employed in these reactions. Their ability to dissolve both the organic substrates and the inorganic salts often used as bases is advantageous. Furthermore, their polarity can help to stabilize charged intermediates and transition states, potentially accelerating the reaction. For example, in the Suzuki-Miyaura coupling, the choice between solvents like tetrahydrofuran (B95107) (THF), dioxane, and MeCN can lead to variations in product yield. researchgate.net In some cases, a mixture of an organic solvent and water is beneficial, as it can enhance the solubility of the base and facilitate the transmetalation step.

The choice of solvent can also dictate the chemoselectivity of a reaction. For substrates bearing multiple reactive sites, the solvent can influence which site preferentially reacts. This has been observed in the Suzuki-Miyaura coupling of chloroaryl triflates, where a switch in selectivity was observed when changing from nonpolar to polar solvents.

In nucleophilic substitution reactions, the solvent's role is well-established. Polar protic solvents, such as water and alcohols, can solvate both the nucleophile and the leaving group through hydrogen bonding. This can stabilize the transition state in an SN1 reaction, favoring this pathway. Conversely, in an SN2 reaction, the solvation of the nucleophile by a protic solvent can hinder its reactivity, slowing down the reaction. Polar aprotic solvents, on the other hand, are less effective at solvating anions, leaving the nucleophile more "naked" and reactive, thus often favoring SN2 reactions.

Solvent Effects in Reactions of Furan Derivatives

While specific, detailed studies on the influence of the solvent environment exclusively on the reactions of this compound are not extensively documented in the form of comparative data tables in the surveyed literature, valuable insights can be drawn from studies on closely related furan and benzofuran (B130515) systems.

For instance, in the Heck reaction of 2-acetyl-5-bromobenzofuran with styrene, a screening of different solvents such as water, DMF, and toluene (B28343) was performed. The choice of solvent, in combination with the base, was shown to be critical for achieving high conversion rates. Similarly, in the synthesis of 2-arylbenzo[b]furan derivatives via Suzuki cross-coupling, a mixture of ethanol (B145695) and water (EtOH/H₂O) was found to be a superior solvent system compared to using water, ethanol, DMF, or DMSO alone, with the latter solvents yielding only trace amounts of the desired product.

A study on the Mizoroki-Heck reaction involving 3-bromofuran (B129083), a closely related substrate, highlighted the importance of the solvent in achieving a successful outcome, particularly when dealing with sterically hindered alkenes.

The following interactive table summarizes the effect of different solvents on the yield of a Suzuki-Miyaura coupling reaction of a brominated heterocyclic compound with phenylboronic acid, illustrating the typical solvent screening process in such reactions.

EntryCatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃THFTrace
2Pd(OAc)₂K₂CO₃THF-
3Pd(dba)₂K₂CO₃THF<5
4PdCl₂(PPh₃)₂K₂CO₃THF55
5PdCl₂(PPh₃)₂K₂CO₃MeCN30
6PdCl₂(PPh₃)₂K₂CO₃Dioxane59

This data is representative of a typical solvent screening for a Suzuki-Miyaura coupling and is not specific to this compound. researchgate.net

In another example, the optimization of a Heck reaction for the synthesis of trisubstituted alkenes from aryl bromides demonstrated the impact of solvent choice on product yield.

EntrySolventCatalystBaseAdditiveYield (%)
1DMFPd(OAc)₂K₂CO₃TBAB75
2EtOH/H₂O (4:1)Pd EnCat®40K₂CO₃TBAB8
3EtOH/H₂O (4:1)Pd EnCat®40 (3 mol%)K₂CO₃TBAB15

This data illustrates the effect of solvent on a Heck reaction and is not specific to this compound.

These examples underscore the empirical nature of solvent selection in optimizing reaction conditions. The ideal solvent for a particular transformation of this compound would depend on the specific reaction type (e.g., Suzuki, Heck, Sonogashira, nucleophilic substitution), the nature of the coupling partner or nucleophile, the catalyst system employed, and the reaction temperature. Theoretical studies, such as DFT calculations, can also provide valuable insights into the role of the solvent by modeling the energies of intermediates and transition states in different solvent environments, thereby guiding the rational selection of the reaction medium.

Advanced Synthetic Applications and Future Research Directions

Methyl 3-bromofuran-2-carboxylate as a Strategic Synthon

The inherent reactivity of the furan (B31954) ring, combined with the specific placement of the bromo and carboxylate groups, positions this compound as a key intermediate for creating diverse molecular frameworks. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methyl ester group can be readily transformed into a variety of other functionalities, such as amides, carboxylic acids, or alcohols, or it can act as a directing group to influence the regioselectivity of further reactions.

Construction of Complex Heterocyclic Scaffolds

The development of novel pharmaceuticals and functional materials heavily relies on the efficient synthesis of complex heterocyclic scaffolds. airo.co.inrsc.org this compound is an ideal starting point for such endeavors. The bromine at the C3 position is particularly amenable to palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational methods for elaborating molecular complexity. researchgate.netnih.gov

For instance, palladium-catalyzed heteroannulation reactions of similar 3-bromofuran (B129083) derivatives with acetylenic compounds have been shown to produce substituted benzofurans. researchgate.net This strategy can be extrapolated to this compound, where coupling with an appropriate partner could lead to the formation of fused ring systems. Similarly, intramolecular cyclization is a powerful strategy for building fused heterocycles. airo.co.in A related precursor, methyl 3-(methoxycarbonyl)furan-2-acetate, has been successfully used to synthesize novel furopyrrolone skeletons, demonstrating how the functional groups on the furan ring can be manipulated to construct adjacent heterocyclic rings. researchgate.net

The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through a combination of C-H arylation and transamidation, starting from benzofuran-2-carboxylic acid. mdpi.com This highlights the utility of the carboxylate group in directing reactions and its subsequent conversion to other functional groups. By applying these established principles, this compound can be envisioned as a precursor to a wide array of fused heterocyclic systems, such as furopyridines, furopyranones, and other complex polycyclic structures. researchgate.netcore.ac.ukbldpharm.com The general approach involves an initial cross-coupling reaction at the C3-bromo position, followed by modification of the C2-ester and subsequent cyclization to build the new heterocyclic ring.

Stereocontrolled Synthesis of Functionalized Molecules

The synthesis of chiral furan derivatives is of significant interest as these motifs are present in numerous bioactive natural products. benthamdirect.com While direct examples of stereocontrolled synthesis using this compound as a chiral auxiliary are not extensively documented, its functional groups offer clear potential for application in asymmetric synthesis. youtube.com

Several strategies are employed to achieve stereocontrol in the synthesis of chiral molecules, including the use of chiral substrates, chiral catalysts, and chiral auxiliaries. benthamdirect.comyoutube.com The carboxylate group of this compound can be readily converted into a chiral amide by reaction with a chiral amine. This newly introduced chiral auxiliary could then direct the stereochemical outcome of subsequent reactions, for example, a nucleophilic addition to a group introduced at the C3 position. After the desired stereocenter is set, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Recent advances in organocatalysis have enabled the asymmetric synthesis of highly substituted furans. acs.org For instance, cascade reactions involving enantioselective protonation have been developed to produce sulfonyl-substituted furans with high enantioselectivity. acs.org It is conceivable that derivatives of this compound could serve as substrates in such organocatalytic transformations, leading to valuable chiral building blocks. Chemoenzymatic methods, such as lipase-catalyzed asymmetric acylation, also represent a viable route for accessing chiral furan-based alcohols and could be adapted for derivatives of the title compound. benthamdirect.com

Emerging Methodologies in Bromofuran-Based Synthesis

Modern organic synthesis prioritizes efficiency, atom economy, and the ability to rapidly build molecular complexity. Several emerging methodologies are particularly well-suited for the functionalization of bromofurans like this compound.

Palladium-Catalyzed C-H Functionalization and Annulation: Beyond traditional cross-coupling, palladium-catalyzed C-H activation has become a powerful tool. nyu.edu This approach allows for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. For bromofuran derivatives, this could involve a C-H arylation at an adjacent position, followed by an intramolecular reaction to form a fused ring. Palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been developed to create complex tricyclic scaffolds from simple starting materials. rsc.org

Radical Cross-Coupling Reactions: Decarboxylative cross-coupling reactions, which often proceed through radical intermediates, have emerged as a powerful method for C(sp²)–C(sp³) bond formation. nih.gov In this context, the C2-carboxylate group of this compound could be converted to a carboxylic acid, which could then participate in a photoredox- or electro-catalyzed decarboxylative coupling with an alkyl halide partner. This provides a modern alternative to traditional methods that often use unstable organometallic reagents. tcichemicals.com

Multi-component and Cascade Reactions: One-pot reactions that form multiple bonds in a single operation, known as cascade or tandem reactions, are highly efficient. acs.org The synthesis of highly substituted furans has been achieved through electrophile-induced coupling of alkynyl-alkenones with various nucleophiles. acs.org The bifunctional nature of this compound makes it an ideal substrate for designing novel cascade reactions, where initial reaction at one site triggers a subsequent transformation at the other.

The following table summarizes some of the modern synthetic methods applicable to bromofuran derivatives.

MethodologyDescriptionPotential Application for this compoundRepresentative References
Pd-Catalyzed C-H Annulation Formation of fused rings via sequential C-H activation and cyclization.Synthesis of polycyclic furan derivatives by reacting at the furan or a coupled aryl ring. nyu.edu, rsc.org
Decarboxylative Cross-Coupling Radical-based C-C bond formation using carboxylic acids as coupling partners.Coupling at the C2-position (after hydrolysis to the acid) with alkyl halides. nih.gov
Electrophile-Induced Cyclization Formation of substituted furans via cyclization in the presence of an electrophile.As a building block in multi-component reactions to form more complex furans. acs.org
Direct C-H Arylation Palladium-catalyzed coupling of a C-H bond with an aryl halide.Polymerization or functionalization of furan-derived conjugated systems. rsc.org

Potential for Material Science and Optoelectronic Applications of Derived Furan Systems

Furan-containing π-conjugated systems are attracting significant attention as next-generation materials for organic electronics. ntu.edu.sgntu.edu.sg They are considered promising alternatives to their more common thiophene-based counterparts due to several advantageous properties. The smaller atomic radius of oxygen compared to sulfur can lead to more planar molecular backbones, which facilitates intermolecular π-π stacking and improves charge carrier mobility. github.ioresearchgate.net Furthermore, furan-based materials often exhibit strong fluorescence and desirable optoelectronic properties. researchgate.netspiedigitallibrary.org

Derivatives of this compound are excellent precursors for these advanced materials. The bromine atom is a key functional handle for building extended π-conjugated systems via iterative cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the synthesis of oligofurans and furan-based conjugated polymers. rsc.org By carefully selecting the coupling partners, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. rsc.orgresearchgate.net

The versatility of the C2-ester group adds another layer of control. It can be converted into electron-withdrawing or electron-donating groups, allowing for the creation of donor-acceptor (D-A) type polymers, which are crucial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netspiedigitallibrary.org Fused polycyclic furans, which can be synthesized from precursors like this compound, have shown excellent performance as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org

The table below highlights the potential applications of furan systems derived from strategic synthons.

Application AreaKey Properties of Furan-Based MaterialsRole of this compound DerivativeRepresentative References
Organic Field-Effect Transistors (OFETs) High charge carrier mobility, good planarity, and environmental stability.Precursor for synthesizing planar, conjugated polymers and fused-ring systems. researchgate.net, acs.org
Organic Photovoltaics (OPVs) Tunable bandgaps for broad solar spectrum absorption, good solubility.Building block for donor-acceptor copolymers with tailored electronic properties. researchgate.net
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yield, ambipolar charge transport.Synthon for hole-transporting layers or host materials in the emissive layer. acs.org

The ongoing research into furan-based materials continues to uncover novel structures with exceptional properties, underscoring the importance of versatile building blocks like this compound in driving future innovations in material science. ntu.edu.sgspiedigitallibrary.org

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-bromofuran-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3-bromofuran-2-carboxylic acid using methanol under acidic catalysis. Alternative routes may involve bromination of methyl furan-2-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or Lewis acids. Optimization includes monitoring reaction temperature (e.g., 0–25°C to minimize side reactions), solvent choice (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%, as noted in commercial-grade synthesis) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine at C3, ester at C2) and assess purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refinement , while Mercury facilitates visualization of crystal packing and intermolecular interactions . Discrepancies between experimental and theoretical data (e.g., bond angles) may arise from crystal lattice effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Waste Management : Segregate halogenated organic waste for specialized disposal to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy.
  • Stability : Store in cool, dry conditions (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies (e.g., bond length deviations >0.01 Å) may stem from thermal motion or disorder. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., halogen bonding) that distort geometry .
  • Validation Tools : Cross-check with CCDC databases to compare with structurally analogous compounds.

Q. How can Cremer-Pople puckering parameters be applied to analyze the furan ring conformation in this compound?

The Cremer-Pople method defines ring puckering via amplitude (qq) and phase (ϕ\phi) coordinates . For the furan ring:

Calculate atomic displacements perpendicular to the mean plane.

Use DFT calculations (e.g., Gaussian or ORCA) to compare experimental (X-ray) and theoretical puckering parameters.

Correlate puckering with steric effects (e.g., bromine’s bulk) or electronic interactions (e.g., ester group electron withdrawal).

Q. What mechanistic insights guide the regioselective bromination of methyl furan-2-carboxylate derivatives?

Regioselectivity at C3 is influenced by:

  • Electronic Effects : Electron-withdrawing ester groups direct electrophilic bromination to the meta position.
  • Catalytic Systems : Pd-catalyzed C–H activation (e.g., Pd(OAc)2_2/ligands) enables direct functionalization, bypassing pre-functionalized substrates .
  • Radical Pathways : NBS/light-initiated bromination follows radical addition-elimination mechanisms, monitored via ESR spectroscopy.

Q. How should researchers address contradictions in NMR data for this compound derivatives?

Contradictions (e.g., unexpected splitting or integration ratios) may arise from:

  • Dynamic Effects : Rotameric equilibria (e.g., ester group rotation) broaden signals. Use variable-temperature NMR to confirm.
  • Impurities : Check purity via HPLC or GC-MS. Recrystallize using solvents like ethyl acetate/hexane .
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d6_6) can shift peaks; compare spectra in CDCl3_3 vs. D2 _2O.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.